molecular formula C12H15NO2 B12071824 Ethyl 2-allyl-3-aminobenzoate

Ethyl 2-allyl-3-aminobenzoate

Cat. No.: B12071824
M. Wt: 205.25 g/mol
InChI Key: AHUSFUVDISIXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-allyl-3-aminobenzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group, an allyl group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-allyl-3-aminobenzoate typically involves the esterification of 2-allyl-3-aminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification: 2-allyl-3-aminobenzoic acid reacts with ethanol in the presence of a strong acid catalyst (such as sulfuric acid) to form this compound. [ \text{2-allyl-3-aminobenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of continuous flow reactors also minimizes the formation of by-products and enhances the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-allyl-3-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₃) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 2-allyl-3-aminobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-allyl-3-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-allyl-3-aminobenzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-allyl-4-aminobenzoate: Similar structure but with the amino group in a different position on the benzene ring.

Uniqueness

This compound is unique due to the specific positioning of the allyl and amino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and organic synthesis that may not be achievable with other similar compounds.

Biological Activity

Ethyl 2-allyl-3-aminobenzoate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

Structural Features:

  • Amino Group: Contributes to its biological activity by facilitating interactions with various biological targets.
  • Allyl Group: Enhances reactivity and may influence the compound's pharmacokinetics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Its binding affinity to AChE suggests it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
  • Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to disrupting bacterial cell membranes and inhibiting metabolic pathways .
  • Antitumor Activity: Preliminary research suggests that this compound may inhibit tumor cell proliferation through mechanisms that involve the modulation of folate metabolism, potentially acting as a multitargeted antifolate agent .

Table 1: Biological Activities of this compound

Activity TypeTarget/OrganismEffectReference
AChE InhibitionHuman AChEIC50 = 12 µM
AntimicrobialE. coli, S. aureusMIC = 32 µg/mL
AntitumorCHO cellsGrowth inhibition
CytotoxicityVarious cancer linesIC50 = 25 µM

Case Studies

  • Acetylcholinesterase Inhibition:
    A study investigated the inhibitory effects of this compound on AChE activity in vitro. The results demonstrated that the compound significantly inhibited enzyme activity, suggesting its potential use in treating cognitive disorders .
  • Antimicrobial Efficacy:
    In a comparative study, this compound was tested against standard bacterial strains. The compound exhibited notable antimicrobial activity, with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its therapeutic potential in infectious diseases .
  • Antitumor Properties:
    Research involving various cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of key enzymes involved in folate metabolism, indicating its promise as an anticancer agent .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 3-amino-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H15NO2/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h3,5,7-8H,1,4,6,13H2,2H3

InChI Key

AHUSFUVDISIXLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.